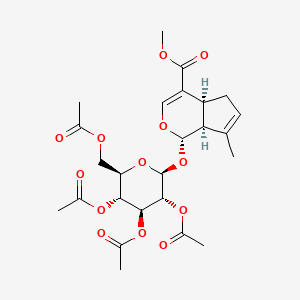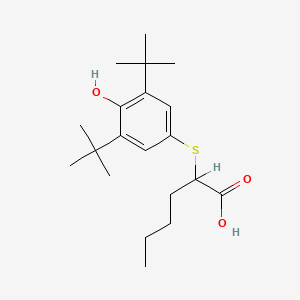
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid
Overview
Description
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is an organic compound that features a phenolic group substituted with tert-butyl groups and a thioether linkage to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid typically involves the following steps:
Formation of the Phenolic Intermediate: The starting material, 4-hydroxy-3,5-di-tert-butylphenol, is synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Thioether Formation: The phenolic intermediate is then reacted with hexanethiol under basic conditions to form the thioether linkage.
Carboxylation: The final step involves the carboxylation of the thioether intermediate to introduce the hexanoic acid moiety. This can be achieved through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thioether linkage can be reduced to form thiols.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like acyl chlorides or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiols and reduced sulfur-containing compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized as a stabilizer in lubricants and cutting fluids.
Mechanism of Action
The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This antioxidant activity is enhanced by the presence of tert-butyl groups, which provide steric hindrance and stabilize the phenoxyl radical formed. The thioether linkage also contributes to its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Similar antioxidant properties but lacks the thioether linkage.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another antioxidant with a simpler structure.
Uniqueness
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is unique due to its combination of a phenolic antioxidant moiety with a thioether linkage and a hexanoic acid chain. This structure provides enhanced antioxidant properties and potential for diverse applications in various fields.
Properties
CAS No. |
53602-61-2 |
|---|---|
Molecular Formula |
C20H32O3S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C20H32O3S/c1-8-9-10-16(18(22)23)24-13-11-14(19(2,3)4)17(21)15(12-13)20(5,6)7/h11-12,16,21H,8-10H2,1-7H3,(H,22,23) |
InChI Key |
CQGSORMFKDTILR-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Synonyms |
2-((3,5-di-t-butyl-4-hydroxyphenyl)thio)hexanoic acid DH 990 DH 990, (+)-isomer DH 990, (+-)-isomer DH 990, (-)-isomer DH 990, monosodium salt DH-990 MDL 29350 MDL-29350 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
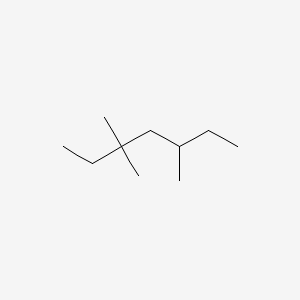

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)
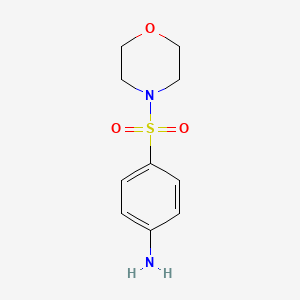
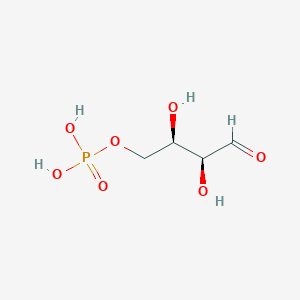
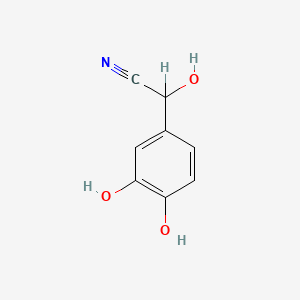

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)
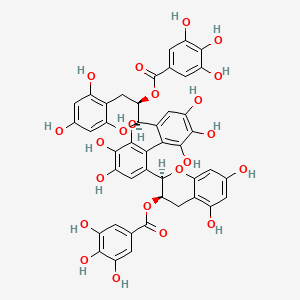
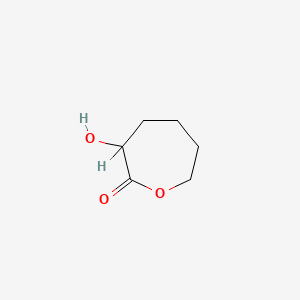
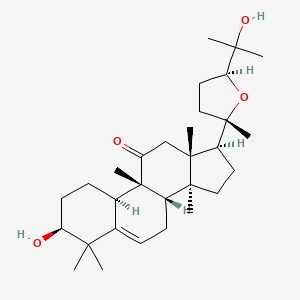
![2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid](/img/structure/B1193942.png)
